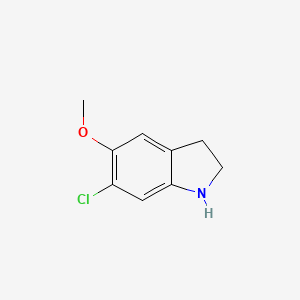

6-Chloro-5-methoxy-2,3-dihydro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-5-methoxy-2,3-dihydro-1H-indole is a derivative of indole . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For example, the total synthesis of ibogaine, an indole derivative, commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .Molecular Structure Analysis

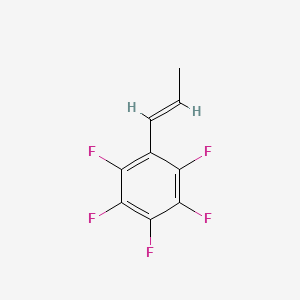

The molecular formula of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole is C9H10ClNO. It is a derivative of 2,3-dihydro-1H-indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole is 183.635. The compound is available in powder form .Scientific Research Applications

Pharmaceuticals: Antiviral and Anticancer Agents

Indole derivatives, including 6-Chloro-5-methoxy-2,3-dihydro-1H-indole, have shown promise in the development of antiviral and anticancer agents . The indole nucleus is a common structure in many synthetic drug molecules, binding with high affinity to multiple receptors. This makes it a valuable pharmacophore for the treatment of various diseases. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses .

Agriculture: Plant Growth Regulators

In agriculture, indole derivatives like 6-Chloro-5-methoxy-2,3-dihydro-1H-indole can be used to synthesize plant hormones such as indole-3-acetic acid (IAA) . IAA is a natural auxin produced by the degradation of tryptophan in plants and is essential for regulating plant growth and development.

Biotechnology: Enzyme Inhibition

The indole scaffold is instrumental in the design of enzyme inhibitors. These compounds can be used to study enzyme mechanisms or to develop treatments that target specific metabolic pathways. Indole derivatives have been explored for their potential in inhibiting enzymes like cholinesterases, which are relevant in treating conditions like Alzheimer’s disease .

Material Science: Organic Semiconductors

Indole derivatives are being investigated for their electronic properties, which could make them suitable for use in organic semiconductors. Their aromatic nature allows for delocalization of π-electrons, which is a desirable characteristic in materials that conduct electricity .

Environmental Science: Antimicrobial Agents

The antimicrobial properties of indole derivatives make them candidates for environmental applications, such as treating water or soil contaminated with pathogens. Some indole compounds have shown good antimicrobial potential, which could be harnessed in environmental bioremediation efforts .

Chemical Synthesis: Precursors and Intermediates

Indole derivatives are valuable precursors and intermediates in the synthesis of complex organic molecules. They can undergo various chemical reactions, providing access to a wide range of biologically active compounds. This versatility makes them important in the field of synthetic organic chemistry .

Mechanism of Action

Target of Action

6-Chloro-5-methoxy-2,3-dihydro-1H-indole, also known as 1H-Indole, 6-chloro-5-Methoxy-2,3-dihydro-, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These changes depend on the specific targets and the nature of the interaction.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways . They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a broad range of effects.

properties

IUPAC Name |

6-chloro-5-methoxy-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWORRFFTDLTSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-methoxy-2,3-dihydro-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)